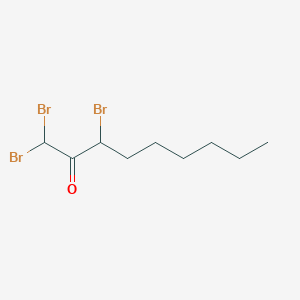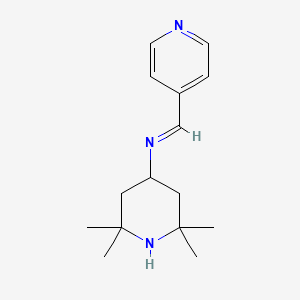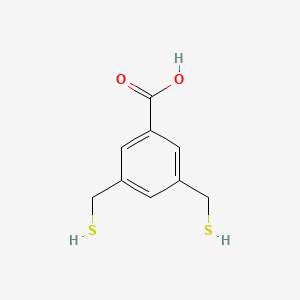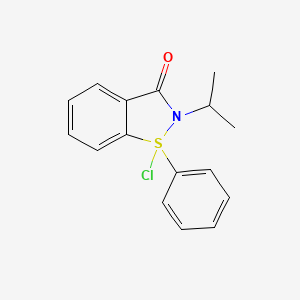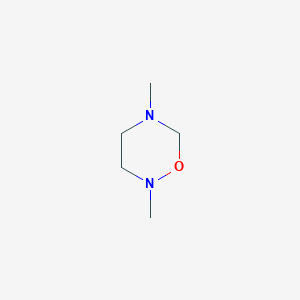
2,5-Dimethyl-1,2,5-oxadiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,2,5-oxadiazinane is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,5-oxadiazinane derivatives involves the photochemical cycloaddition of nitrones with diaminomethanes . This reaction typically requires the presence of a photosensitizer and is carried out under mild conditions, making it an efficient and versatile approach.
Another method involves the retro-Cope elimination of allylamines and nitrones . This reaction is performed in an inert solvent and often yields excellent results. The process includes a Meisenheimer rearrangement, which is crucial for the formation of the oxadiazinane ring.
Industrial Production Methods
Industrial production methods for 2,5-dimethyl-1,2,5-oxadiazinane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1,2,5-oxadiazinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazinane oxides.
Reduction: Reduction reactions can convert oxadiazinane derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxadiazinane oxides, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1,2,5-oxadiazinane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-parasitic activity.
Industry: Oxadiazinane derivatives are used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1,2,5-oxadiazinane involves its interaction with specific molecular targets. For instance, in its role as an anti-schistosomal agent, it likely disrupts the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazinane-2-thiones: These compounds share a similar ring structure but contain sulfur atoms instead of oxygen.
1,3,5-Oxadiazinane-4-thiones: These derivatives have additional functional groups that modify their chemical properties.
Uniqueness
2,5-Dimethyl-1,2,5-oxadiazinane is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
66535-88-4 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2,5-dimethyl-1,2,5-oxadiazinane |
InChI |
InChI=1S/C5H12N2O/c1-6-3-4-7(2)8-5-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
UVNIGOCBBADALS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


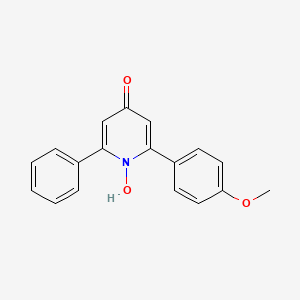
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
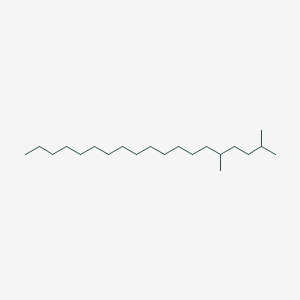

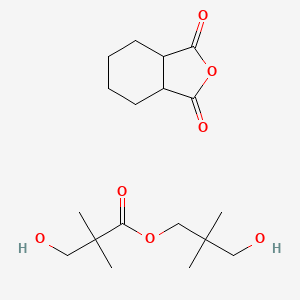
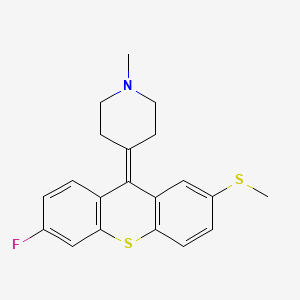
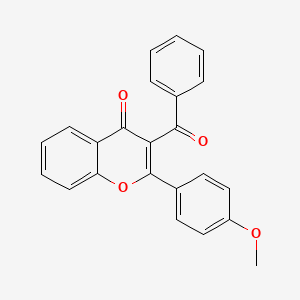
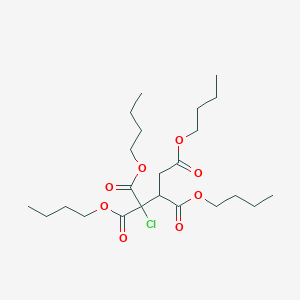

![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
